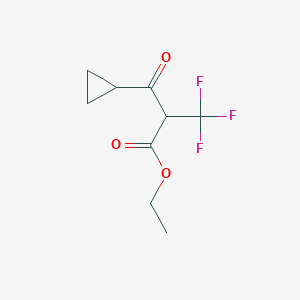

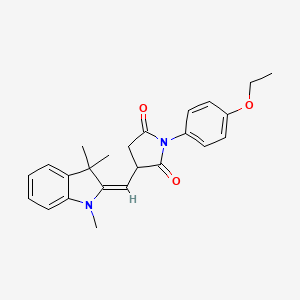

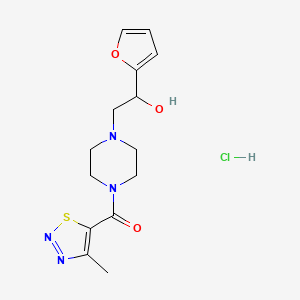

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, also known as 3F-PM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that was first synthesized in 2014 and has gained popularity among recreational drug users due to its stimulating and euphoric effects. However, 3F-PM is also of interest to the scientific community due to its potential use in research and medicine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of novel methodologies for synthesizing pyridine derivatives, including those related to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine. A significant approach involves stepwise and regioselective installation of functional groups on pyridines, creating compounds substituted with multiple elements. This process includes novel methods for dehalocyanation and microwave-assisted acidic hydrolysis, offering a pathway to diversely substituted pyridine structures with potential applications in pharmaceuticals and agrochemicals (Kieseritzky & Lindström, 2010).

Modular Synthesis Techniques

In the realm of synthetic organic chemistry, one-pot reactions have been utilized for the modular synthesis of polysubstituted and fused pyridines. These methods allow for the efficient and regioselective construction of complex pyridine derivatives from simple starting materials, without the need for transition-metal catalysts. Such synthetic strategies could be applicable to the synthesis of compounds structurally related to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, expanding the toolbox for creating functionalized pyridines for various scientific applications (Song et al., 2016).

Application in Fluorination Techniques

Innovations in fluorination chemistry have led to safer and more efficient methods for introducing fluorine atoms into heterocyclic compounds, including pyridines. These advancements are crucial for the development of fluorinated derivatives of medicinally important compounds. Techniques such as site-selective fluorination adjacent to nitrogen in pyridines have been explored, highlighting the importance of developing mild fluorination methods that can be applied to a wide range of compounds, potentially including those similar to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine (Fier & Hartwig, 2013).

Advanced Material Applications

Research has also explored the binding properties of pyridine derivatives to metal ions, which is relevant in the context of developing new materials and sensors. Studies have focused on understanding how these compounds interact with various metal ions, providing insights that could guide the design of new sensors and materials with specific chemical and physical properties. Such investigations are pertinent to derivatives of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, which may exhibit unique reactivities or binding capabilities useful in material science (Knobloch, Linert, & Sigel, 2005).

Zukünftige Richtungen

While specific future directions for 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine are not mentioned in the search results, fluoropyridines and their derivatives are of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .

Eigenschaften

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIUQAFRDJWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride](/img/structure/B2634038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2634039.png)